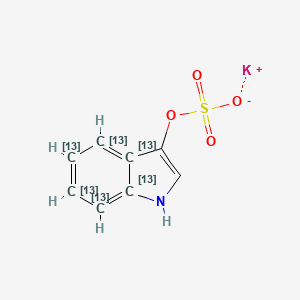
Indoxyl Sulfate Potassium Salt-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoxyl Sulfate Potassium Salt-13C6 is a labeled compound used primarily in scientific research. It is a derivative of indoxyl sulfate, which is a metabolite of dietary L-tryptophan. This compound is often used in mass spectrometry and other analytical techniques due to its isotopic labeling with carbon-13. The molecular formula for this compound is C8H7NO4S.K, and it has a molecular weight of 257.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indoxyl Sulfate Potassium Salt-13C6 typically involves the incorporation of carbon-13 into the indoxyl sulfate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of indoxyl with sulfuric acid in the presence of a potassium salt to form the potassium salt of indoxyl sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the incorporation of carbon-13. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Indoxyl Sulfate Potassium Salt-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize indoxyl sulfate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce indoxyl sulfate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoxyl sulfate can lead to the formation of indigo dye, while reduction can yield indoxyl .
Scientific Research Applications
Indoxyl Sulfate Potassium Salt-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indoxyl sulfate in various samples.
Biology: Employed in studies of metabolic pathways involving tryptophan and its metabolites.
Medicine: Investigated for its role as a uremic toxin in chronic kidney disease and its potential as a biomarker for renal function.
Industry: Utilized in the production of isotopically labeled compounds for research and development
Mechanism of Action
Indoxyl Sulfate Potassium Salt-13C6 exerts its effects through its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the metabolic pathway that converts tryptophan to indole and subsequently to indoxyl sulfate. Indoxyl sulfate is known to act as a uremic toxin, stimulating glomerular sclerosis and renal interstitial fibrosis. It also affects vascular function and contributes to the progression of chronic kidney disease .
Comparison with Similar Compounds
Similar Compounds
Indoxyl Sulfate: The non-labeled version of Indoxyl Sulfate Potassium Salt-13C6, used in similar research applications.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in various physiological processes .
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .
Properties
Molecular Formula |
C8H6KNO4S |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
potassium;1H-indol-3-yl sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChI Key |
MDAWATNFDJIBBD-BTZXTVEYSA-M |
Isomeric SMILES |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


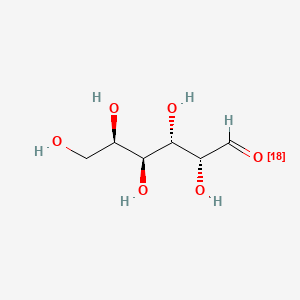
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
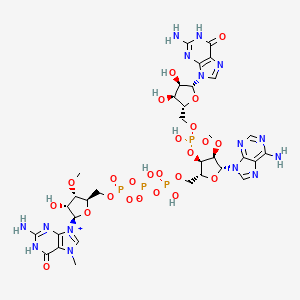
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
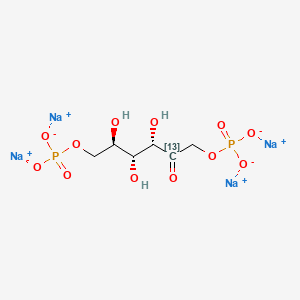
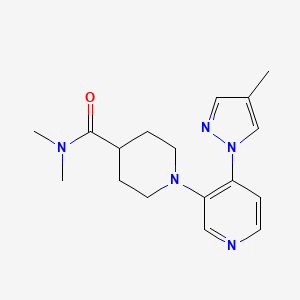
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
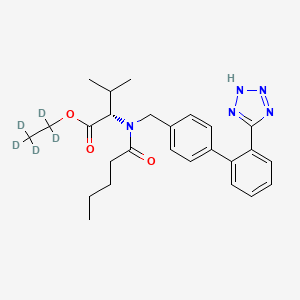
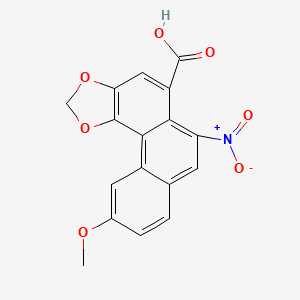
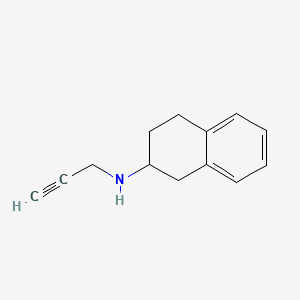
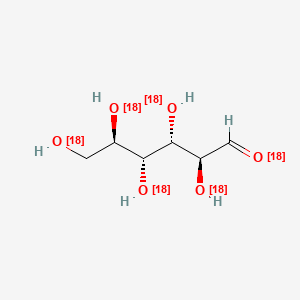
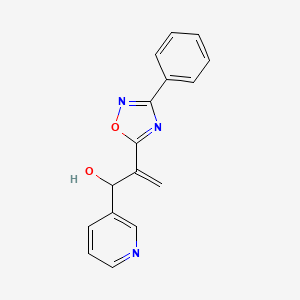
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
